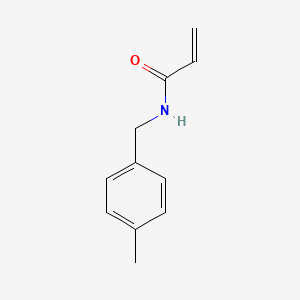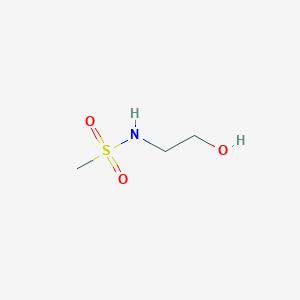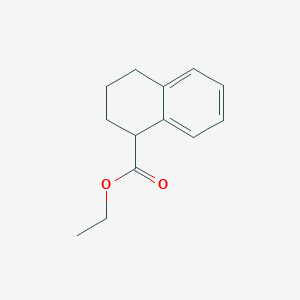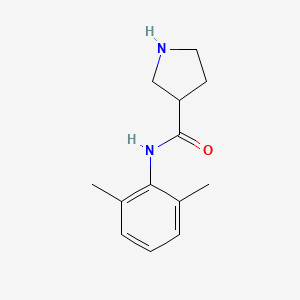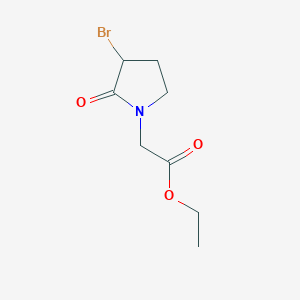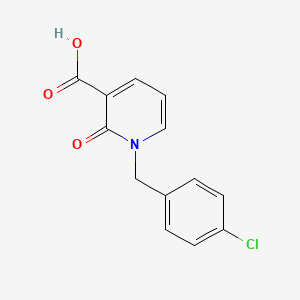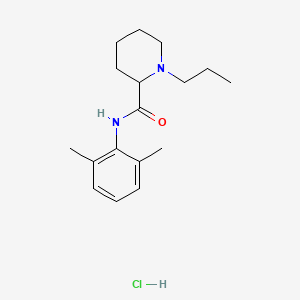
N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride
説明
“N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride” is a chemical compound that is related to the amide-type local anesthetics . It is a white crystalline odorless powder, soluble in water, but very resistant to both acid and alkaline hydrolysis .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reductive acylation of 2,6-dimethylnitrobenzene by diethylaminoacetic acid in the presence of Pd-containing anion exchangers . Another method involves the acylation substitution reaction (SNAc) of an amine .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves several functional groups. It contains an amide linkage between the aromatic nucleus and the amino group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps. These include reductive acylation, hydrogenation, and hydroamination . The selectivity and throughput of the process are determined by various processing parameters .Physical And Chemical Properties Analysis
“this compound” is a white crystalline odorless powder, soluble in water, but very resistant to both acid and alkaline hydrolysis . Its molecular weight is 268.79 .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques : N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride, known as ropivacaine, has been synthesized using various methods. One method involved a palladium(II)-mediated reaction for preparing carbon-14 labelled ropivacaine, a local anesthetic agent (Sahlberg, 1987). Another synthesis method used triphosgene as an acyl chlorination agent (Ye Jiao & Guo Jia-bin, 2006). A third approach utilized microwave irradiation for N-propylation (Fu Xiaobin, 2012). Additionally, ultrasound irradiation has been employed to enhance synthesis efficiency (Sai Li et al., 2013).
Pharmacological Research and Applications
- Antimyotonic Agents : Conformationally restricted analogues of tocainide, including 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, were designed and synthesized as voltage-gated skeletal muscle sodium channel blockers. They showed increased potency compared to tocainide (Catalano et al., 2008).
作用機序
Target of Action
The primary target of N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride is the sodium channels on the neuronal cell membrane . These channels play a crucial role in the generation and conduction of nerve impulses.
Mode of Action
This compound interacts with its targets by binding preferentially to the inactive state of the sodium channels . This interaction results in a blockade of sodium channels , thereby limiting the spread of seizure activity and reducing seizure propagation . It also interferes with cardiac sodium channels, which can result in effects like vasodilation, hypotension, and irregular heart rate .
Biochemical Pathways
The compound’s action affects the neuronal signaling pathways . By blocking sodium channels, it prevents the neurons from signaling the brain regarding sensations .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in patients with varying degrees of renal impairment following a single oral dose . More than 60% of the compound given orally was excreted unchanged via the kidney, both by tubular secretion and glomerular filtration . The elimination rate constant, the apparent total body clearance, and the apparent renal clearance were linearly correlated with the endogenous creatinine clearance .
Result of Action
The result of the compound’s action is a numbing effect on the tissues where the medication is applied . This is due to the blockade of sodium channels, which prevents neurons from signaling the brain about sensations . In addition, it can also have effects on the heart, such as correcting tachyarrhythmias .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the physiological state of the patient, such as their renal function
Safety and Hazards
The safety data sheet for a related compound, Mepivacaine Hydrochloride, indicates that it is harmful if swallowed and may cause harm to the aquatic environment . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSIBYYUOEUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



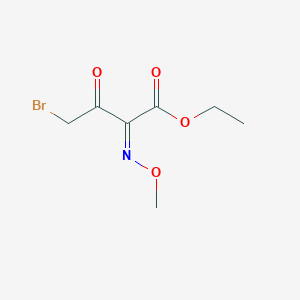
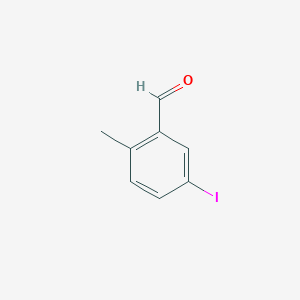

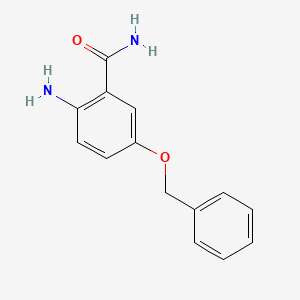

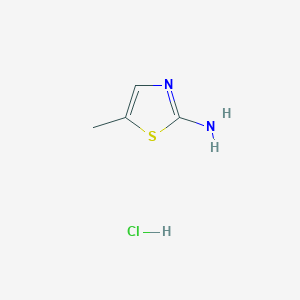
![2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B3148860.png)
